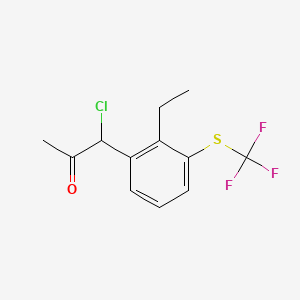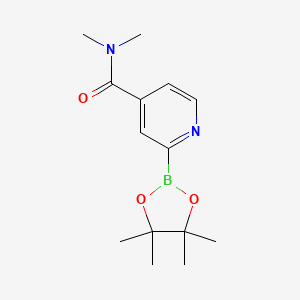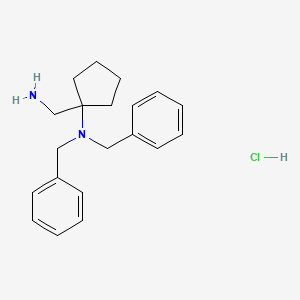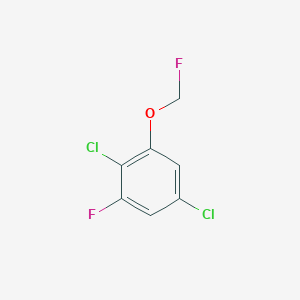
2,3-Difluoro-6-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-6-iodopyridine is a fluorinated pyridine derivative with the molecular formula C5H2F2IN. This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to the pyridine ring. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties, which are influenced by the strong electron-withdrawing nature of the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-iodopyridine typically involves halogenation reactions. One common method is the nucleophilic substitution reaction where a precursor such as pentafluoropyridine reacts with iodine sources under specific conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-6-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through reactions with nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, organolithium reagents.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Dimethylformamide (DMF), methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids yield biaryl compounds .
Scientific Research Applications
2,3-Difluoro-6-iodopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-iodopyridine is primarily influenced by the electron-withdrawing effects of the fluorine atoms. This property affects the reactivity of the compound, making it less basic and more resistant to nucleophilic attack compared to non-fluorinated pyridines. The iodine atom can participate in various reactions, including oxidative addition and reductive elimination, which are crucial in coupling reactions .
Comparison with Similar Compounds
- 2,6-Difluoro-3-iodopyridine
- 3,5-Difluoro-2,4,6-triazidopyridine
- 2,3,5,6-Tetrafluoro-4-iodopyridine
Comparison: 2,3-Difluoro-6-iodopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to other fluorinated pyridines, it offers a balance of reactivity and stability, making it suitable for a variety of synthetic applications .
Properties
Molecular Formula |
C5H2F2IN |
|---|---|
Molecular Weight |
240.98 g/mol |
IUPAC Name |
2,3-difluoro-6-iodopyridine |
InChI |
InChI=1S/C5H2F2IN/c6-3-1-2-4(8)9-5(3)7/h1-2H |
InChI Key |
CDSMNCYJUHURBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloropyrido[3,2-C]pyridazin-6-OL](/img/structure/B14040077.png)
![(2E)-4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14040082.png)
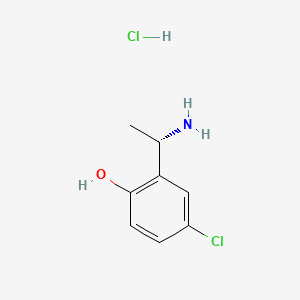

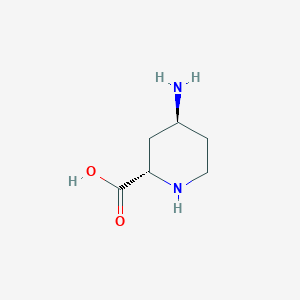

![3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B14040108.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040110.png)
